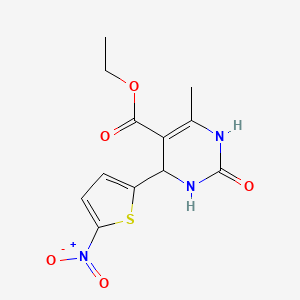

Ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a tetrahydropyrimidine ring, which is a six-membered ring containing nitrogen. The presence of these rings imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with thiophene-2-carbaldehyde in the presence of a base, followed by the addition of urea and a nitro group source. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to ensure high purity and quality .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Reduction: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions on the thiophene ring can introduce halogen atoms or other functional groups .

Aplicaciones Científicas De Investigación

Ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and its activity against certain diseases.

Mecanismo De Acción

The mechanism of action of ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thiophene ring can bind to enzyme active sites or receptor pockets, modulating their activity. The compound’s overall structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules .

Comparación Con Compuestos Similares

Ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar chemical reactivity and biological activity.

Pyrimidine derivatives: Compounds with a pyrimidine ring also show similar properties and applications in medicinal chemistry.

Nitro compounds: The presence of a nitro group imparts unique reactivity and biological effects, making these compounds useful in various research fields.

Similar compounds include:

- 2-Amino-4-(5-nitrothiophen-2-yl)-6-methylpyrimidine

- Ethyl 4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- 6-Methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid .

Actividad Biológica

Ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the tetrahydropyrimidine family. Its unique structure includes a tetrahydropyrimidine ring and a nitrothiophene substituent, which contribute to its potential biological activities. The molecular formula is C12H13N3O5S with a molecular weight of approximately 299.31 g/mol. This compound typically appears as a white to off-white solid and has a melting point ranging from 206 °C to 210 °C .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. This property is particularly relevant in the context of increasing antibiotic resistance among pathogens. The compound's structure allows it to interact with bacterial cell membranes or intracellular targets, although specific mechanisms remain to be fully elucidated .

Antitumor Activity

Research has suggested potential antitumor properties for this compound. Its structural analogs have been shown to inhibit cancer cell proliferation in various studies. This compound may function through multiple pathways, including induction of apoptosis and inhibition of angiogenesis .

The biological activity of this compound is likely mediated through its interactions with specific biological macromolecules such as proteins and nucleic acids. Advanced techniques like molecular docking and spectroscopy are being employed to investigate these interactions further. These studies aim to identify specific targets involved in cell signaling pathways or metabolic processes .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds within the tetrahydropyrimidine family:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Nitro group on phenyl ring | Antimicrobial | More potent against specific bacterial strains |

| Ethyl 6-methyl-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Chlorine substitution | Antifungal | Exhibits unique antifungal properties |

| Ethyl 6-methyl-4-(phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | No nitro or halogen substitutions | Antitumor | Lacks broad-spectrum antimicrobial activity |

This comparative analysis highlights how variations in substituents can significantly affect biological activity and potential applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

- Antitumor Activity : In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines. The mechanism appears to involve cell cycle arrest at the G0/G1 phase and induction of apoptosis.

- Molecular Docking Studies : Computational studies have suggested that this compound may bind effectively to key enzymes involved in metabolic pathways relevant to cancer progression.

Propiedades

Número CAS |

14903-93-6 |

|---|---|

Fórmula molecular |

C12H13N3O5S |

Peso molecular |

311.32 g/mol |

Nombre IUPAC |

ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C12H13N3O5S/c1-3-20-11(16)9-6(2)13-12(17)14-10(9)7-4-5-8(21-7)15(18)19/h4-5,10H,3H2,1-2H3,(H2,13,14,17) |

Clave InChI |

JPBWYJNCYGGSKF-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(S2)[N+](=O)[O-])C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.